molecular formula C14H22N4O2 B14865995 2-[7-(Tert-butoxycarbonyl)-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-2-YL]ethanamine CAS No. 944905-34-4

2-[7-(Tert-butoxycarbonyl)-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-2-YL]ethanamine

Cat. No.: B14865995
CAS No.: 944905-34-4
M. Wt: 278.35 g/mol
InChI Key: MEBGIIPKAZALHD-UHFFFAOYSA-N
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Description

2-[7-(Tert-butoxycarbonyl)-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-2-YL]ethanamine is a complex organic compound that belongs to the class of tetrahydropyrido[3,4-D]pyrimidines. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[7-(Tert-butoxycarbonyl)-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-2-YL]ethanamine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[7-(Tert-butoxycarbonyl)-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-2-YL]ethanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the ethanamine side chain or the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Ethylamine, di-tert-butyl dicarbonate (Boc2O), triethylamine (TEA)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may yield amines or alcohols.

Scientific Research Applications

2-[7-(Tert-butoxycarbonyl)-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-2-YL]ethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[7-(Tert-butoxycarbonyl)-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-2-YL]ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . This inhibition can affect various cellular pathways and processes, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[7-(Tert-butoxycarbonyl)-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-2-YL]ethanamine is unique due to its specific structure, which allows for targeted interactions with molecular targets

Properties

CAS No.

944905-34-4

Molecular Formula

C14H22N4O2

Molecular Weight

278.35 g/mol

IUPAC Name

tert-butyl 2-(2-aminoethyl)-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine-7-carboxylate

InChI

InChI=1S/C14H22N4O2/c1-14(2,3)20-13(19)18-7-5-10-8-16-12(4-6-15)17-11(10)9-18/h8H,4-7,9,15H2,1-3H3

InChI Key

MEBGIIPKAZALHD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=CN=C(N=C2C1)CCN

Origin of Product

United States

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